molecular formula C32H46N2O6 B12296360 tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate;tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate

tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate;tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate

Cat. No.: B12296360
M. Wt: 554.7 g/mol
InChI Key: WTVZQDFRRPBNAD-DZYJZKBLSA-N
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Description

Tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate and tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate are stereoisomers of a compound that features a piperidine ring substituted with a hydroxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate and its stereoisomer typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the conjugate addition of a chiral glycine derivative to tert-butyl crotonate, followed by cyclization and functional group transformations .

Industrial Production Methods

Industrial production of these compounds may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxy group.

    Substitution: Replacement of the hydroxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would regenerate the hydroxy group.

Scientific Research Applications

These compounds have several applications in scientific research:

Mechanism of Action

The mechanism of action of these compounds depends on their specific application. In a biological context, they may interact with enzymes or receptors, influencing biochemical pathways. The presence of the hydroxy and phenyl groups can affect their binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2S,3R)-3-methyl-2-phenylpiperidine-1-carboxylate
  • tert-butyl (2R,3S)-3-methyl-2-phenylpiperidine-1-carboxylate

Uniqueness

The unique aspect of tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate and its stereoisomer lies in the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions that influence their chemical reactivity and biological activity .

These compounds’ distinct stereochemistry also makes them valuable in the study of chiral recognition and asymmetric synthesis.

Properties

Molecular Formula

C32H46N2O6

Molecular Weight

554.7 g/mol

IUPAC Name

tert-butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate;tert-butyl (2R,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate

InChI

InChI=1S/2C16H23NO3/c2*1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h2*4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t2*13-,14+/m10/s1

InChI Key

WTVZQDFRRPBNAD-DZYJZKBLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1C2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O.CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O

Origin of Product

United States

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